molecular formula C14H9N3 B1600040 2-(1H-Indol-3-yl)-nicotinonitrile CAS No. 3191-30-8

2-(1H-Indol-3-yl)-nicotinonitrile

Cat. No.: B1600040
CAS No.: 3191-30-8
M. Wt: 219.24 g/mol
InChI Key: LOBGOTBCKWZJLI-UHFFFAOYSA-N
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Description

Significance of Nicotinonitrile Scaffolds in Drug Discovery and Development

Nicotinonitrile, also known as 3-cyanopyridine (B1664610), has emerged as a crucial scaffold in the field of medicinal chemistry due to its diverse pharmacological activities. ekb.eg The pyridine (B92270) ring is a common N-heteroaromatic system found in various physiologically active molecules, including natural compounds like nicotinic acid and vitamin B6. ekb.eg The incorporation of a cyano group at the 3-position to form the nicotinonitrile nucleus has led to derivatives with a broad spectrum of therapeutic applications. ekb.eg

The versatility of the nicotinonitrile scaffold is demonstrated by its presence in several marketed drugs. researchgate.netaun.edu.eg For instance, bosutinib, neratinib, milrinone, and olprinone (B1662815) all feature this core structure and are used in the treatment of cancer and cardiovascular conditions. researchgate.netaun.edu.eg The nitrile group itself is a key pharmacophore, often acting as a bioisostere for a carbonyl group and participating in hydrogen bonding interactions with biological targets. nih.gov

Researchers have extensively explored the synthesis of nicotinonitrile derivatives to develop new therapeutic agents. These efforts have yielded compounds with a wide range of biological activities, including:

Anticancer: Nicotinonitrile hybrids have been investigated for their potential to inhibit various cancer-related targets, such as tyrosine kinases and Pim-1 kinase. ekb.egnih.govnih.gov Some derivatives have shown the ability to induce apoptosis in cancer cells. nih.gov

Anti-inflammatory: Certain nicotinonitrile derivatives have demonstrated anti-inflammatory properties. researchgate.net

Antioxidant: The incorporation of a 3-cyanopyridine nucleus into other molecular structures has led to compounds with promising antioxidant activity. ekb.eg

Antimicrobial: The structural adaptability of nicotinonitrile has been utilized to develop agents with antibacterial and antifungal properties. researchgate.net

Bronchodilator: Some nicotinonitrile-containing compounds have shown potent bronchodilator effects, in some cases exceeding that of theophylline. ekb.eg

The continued interest in this scaffold underscores its importance and potential for the development of future pharmaceuticals. researchgate.net

Role of the Indole (B1671886) Moiety as a Privileged Scaffold in Bioactive Compounds

The indole ring system is one of the most important and ubiquitous heterocyclic structures in medicinal chemistry, often described as a "privileged scaffold". eurekaselect.comnih.gov This designation stems from its ability to form the basis for a wide variety of compounds that can interact with diverse biological targets, leading to a broad spectrum of pharmacological activities. eurekaselect.comnih.gov The indole nucleus is a core component of many natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids. eurekaselect.commdpi.comijpsr.info

The chemical versatility of the indole ring allows for modifications at multiple positions, enabling chemists to fine-tune the biological activity of the resulting derivatives. mdpi.comjetir.org This has led to the development of numerous indole-containing drugs with diverse therapeutic applications. nih.govresearchgate.net

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory mdpi.com
VincristineAnticancer nih.gov
ReserpineAntihypertensive nih.govresearchgate.net
AmedalinAntidepressant nih.gov
TadalafilPhosphodiesterase inhibitor eurekaselect.com
Ondansetron5-HT3 receptor antagonist eurekaselect.com

The pharmacological significance of the indole scaffold is vast, with derivatives exhibiting a wide array of biological effects, including:

Anticancer mdpi.comnrfhh.com

Anti-inflammatory mdpi.com

Antimicrobial nrfhh.com

Antioxidant nih.govnrfhh.com

Antiviral ijpsr.infonrfhh.com

Neuroprotective nrfhh.com

The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its capacity to bind effectively to a multitude of biological receptors and enzymes. nih.gov This inherent versatility ensures that the indole scaffold will remain a cornerstone of drug discovery and development for the foreseeable future. researchgate.net

Overview of 2-(1H-Indol-3-yl)-nicotinonitrile Derivatives in Current Academic Research

The synthesis and potential applications of this compound and its derivatives are an area of active academic investigation. Research has primarily focused on the development of efficient synthetic methodologies to access this hybrid scaffold, recognizing the combined pharmacological potential of the indole and nicotinonitrile moieties.

A notable area of research involves the use of novel catalytic systems to facilitate the synthesis of these compounds. For example, one study reports the development of an acidic nanomagnetic catalyst for the synthesis of a series of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles. tandfonline.com This work highlights the use of multicomponent reactions and innovative catalytic strategies to produce these complex molecules. tandfonline.com

Similarly, research into indole-acrylonitrile derivatives has yielded compounds with significant antitumor and antimicrobial activities. nih.govmdpi.com While not identical to the title compound, these studies on related structures, where an indole ring is linked to a cyano-containing system, provide valuable insights into the potential biological activities of the broader class of indole-nicotinonitrile compounds. For instance, certain indole-acrylonitrile derivatives have shown potent growth inhibition against a variety of human tumor cell lines. nih.gov

The table below summarizes some of the research findings on derivatives related to this compound.

Derivative ClassResearch FocusKey Findings
2-Amino-6-(1H-indol-3-yl)-4-phenylnicotinonitrilesSynthesis MethodologySuccessful synthesis using a novel acidic nanomagnetic catalyst via a cooperative vinylogous anomeric-based oxidation mechanism. tandfonline.com
Indole-Acrylonitrile DerivativesAntitumor and Antimicrobial ActivityCertain derivatives exhibited significant growth inhibition against various human tumor cell lines, with some showing potent antimicrobial activity. nih.gov

While direct and extensive research on the specific biological activities of this compound is still emerging, the existing synthetic work and the promising results from closely related structures suggest that this compound and its derivatives are valuable targets for future investigation in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-8-10-4-3-7-16-14(10)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBGOTBCKWZJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463020
Record name 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3191-30-8
Record name 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Indol 3 Yl Nicotinonitrile and Its Analogues

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all the reactants, have become a cornerstone for the synthesis of complex molecules like 2-(1H-indol-3-yl)-nicotinonitrile. researchgate.netnih.gov These reactions are highly valued for their efficiency and convergence. nih.gov

Four-Component Condensation Protocols for Pyridine (B92270) Ring Formation

The construction of the nicotinonitrile core often relies on four-component condensation reactions. researchgate.net A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a ketone or a compound with a reactive carbonyl group, and an ammonium (B1175870) salt (such as ammonium acetate) which serves as the nitrogen source for the pyridine ring. researchgate.netnih.gov For instance, the synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles has been achieved through a four-component reaction of 3-cyanoacetyl indoles, aromatic aldehydes, malononitrile (B47326), and ammonium acetate (B1210297). nih.gov This approach highlights the versatility of MCRs in assembling complex heterocyclic systems in a single step. The Ugi four-component condensation is another prominent example of an MCR, though its direct application to simple nicotinonitriles might be less common than for other nitrogen-containing heterocycles. nih.govresearchgate.net

The mechanism for these reactions typically involves a series of condensations and cyclizations. For example, a Knoevenagel condensation between the aldehyde and malononitrile can form an intermediate, which then undergoes further reactions with the other components to build the pyridine ring. nih.gov

Utilization of 3-(Cyanoacetyl)indole and Related Precursors

3-(Cyanoacetyl)indole is a key and versatile precursor in the synthesis of various indole-containing heterocyclic compounds, including this compound and its analogues. nih.govresearchgate.netrsc.org This starting material can be readily prepared from the reaction of indole (B1671886) with cyanoacetic acid. nih.govresearchgate.net

In the context of nicotinonitrile synthesis, 3-cyanoacetyl)indole serves as the component providing the indole moiety and a portion of the pyridine ring. For example, its reaction with aromatic aldehydes, malononitrile, and ammonium acetate under various catalytic conditions directly leads to the formation of polysubstituted pyridines. nih.gov The reactivity of the cyanoacetyl group is central to these transformations, participating in both condensation and cyclization steps. nih.govresearchgate.net The use of 3-cyanoacetyl)indole derivatives allows for the introduction of various substituents on the indole ring, further expanding the chemical diversity of the final products. nih.gov

Catalytic Systems in Nicotinonitrile Synthesis

The efficiency and selectivity of nicotinonitrile synthesis are often significantly enhanced by the use of catalysts. A wide range of catalytic systems, from simple Lewis acids to sophisticated nanomaterials, have been employed to promote these reactions, often under environmentally benign conditions. nih.gov

Lewis Acid Catalysis (e.g., Molecular Iodine, Aluminum Chloride)

Lewis acids are frequently employed to catalyze the synthesis of nicotinonitriles and related heterocycles. nih.govnih.govyoutube.com They function by activating the carbonyl groups of the reactants, thereby facilitating nucleophilic attack and subsequent condensation and cyclization reactions.

One reported method for the synthesis of this compound involves an Aluminum Chloride (AlCl₃)-mediated heteroarylation. vulcanchem.com This approach provides an alternative to traditional cross-coupling methods. Scandium triflate (Sc(OTf)₃) is another Lewis acid that has been used to generate reactive intermediates for nucleophilic addition of indoles in other contexts, showcasing the potential of strong Lewis acids in activating substrates for reaction with indoles. nih.gov While not specifically for nicotinonitrile synthesis, this demonstrates the principle of Lewis acid catalysis in indole chemistry.

Nanomagnetic and Heterogeneous Catalysts

In recent years, there has been a significant shift towards the use of heterogeneous and nanomagnetic catalysts in organic synthesis due to their high efficiency, reusability, and ease of separation from the reaction mixture. nih.govresearchgate.net These catalysts are particularly advantageous for multicomponent reactions.

For the synthesis of nicotinonitrile derivatives, nanomagnetic metal-organic frameworks (MOFs) have been successfully applied. nih.govresearchgate.netnih.gov For example, a nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been used for the four-component synthesis of nicotinonitriles, affording excellent yields in short reaction times under solvent-free conditions. nih.gov Similarly, a novel acidic nanomagnetic catalyst has been developed for the synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles. tandfonline.com The magnetic nature of these catalysts allows for their simple recovery using an external magnet, making the process more economical and environmentally friendly. nih.gov

Green Chemistry Catalyst Design and Application

The principles of green chemistry are increasingly being integrated into the design of synthetic methodologies, including the synthesis of nicotinonitriles. This involves the use of environmentally benign solvents (or solvent-free conditions), reusable catalysts, and energy-efficient processes. researchgate.netnih.gov

Advanced Synthetic Strategies and Derivatization

One-Pot Synthesis Techniques

One-pot synthesis and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches for the assembly of complex heterocyclic structures from simple precursors in a single operational step. rsc.orgrsc.org These methods are advantageous as they reduce the need for intermediate purification, saving time, and minimizing solvent waste.

A notable strategy for synthesizing related indolyl-pyridine derivatives involves a one-pot, three-component reaction. For instance, the reaction of 3-cyanoacetyl indoles, a ketone (like ferrocenyl methyl ketone), and ammonium acetate can yield 6-substituted-2-(indol-3-yl)pyridine derivatives. researchgate.net This approach highlights the versatility of using a foundational indole building block to construct the target pyridine ring system. The general mechanism involves the initial formation of an enaminone from the ketone and ammonium acetate, followed by a Knoevenagel condensation with the 3-cyanoacetyl indole, and subsequent cyclization and aromatization to afford the final pyridine product.

Similarly, other one-pot domino reactions have been developed for creating highly functionalized fused N-heterocycles. researchgate.net For example, the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of a catalytic amount of sulfamic acid leads to the formation of complex indole-benzo[f]indole-dione derivatives. researchgate.net While not directly yielding this compound, these methodologies demonstrate the power of multicomponent strategies in generating structural complexity around the indole core, which can be adapted for the synthesis of nicotinonitrile analogues.

The table below summarizes representative one-pot synthetic approaches for related indolyl-heterocyclic systems.

Table 1: Examples of One-Pot Syntheses for Indole-Pyridine Scaffolds

Starting Materials Catalyst/Conditions Product Type Yield Reference
3-Cyanoacetyl indole, Ketone, Ammonium Acetate Reflux 6-Substituted-2-(indol-3-yl)pyridines Good researchgate.net
Arylglyoxal monohydrate, 2-Amino-1,4-naphthoquinone, Indole 10 mol% Sulfamic Acid, Acetonitrile, Reflux 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione Good researchgate.net
Pyridine-2-carboxaldehydes, Cyclic enones Bicyclic imidazole-alcohol, Water, 60 °C Tricyclic Indolizines 19-70% rsc.org

Functionalization of the Pyridine Ring System

Once the core this compound structure is assembled, further derivatization can be achieved by modifying the pyridine ring. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the cyano group, allows for various chemical transformations.

The introduction of a nitro group into a pyridine ring significantly facilitates its functionalization through nucleophilic substitution. nih.gov For example, in 2-substituted-3-nitropyridines, the nitro group can be selectively displaced by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate in DMF. nih.gov This strategy could be applied to a 3-nitro analogue of the title compound to introduce various thioether substituents onto the pyridine ring, offering a pathway to a range of derivatives.

Another powerful technique for pyridine functionalization is directed metallation. Using magnesium- or zinc-organometallic intermediates, it is possible to selectively deprotonate and functionalize specific positions on the pyridine ring. researchgate.net For instance, the use of TMP (2,2,6,6-tetramethylpiperidyl) bases can facilitate metallation at various positions of a pyridine ring, which can then react with a range of electrophiles to introduce new substituents. researchgate.net This allows for the introduction of alkyl, aryl, or other functional groups at positions on the pyridine ring that are not accessible through other means.

The table below outlines potential strategies for functionalizing the pyridine moiety.

Table 2: Strategies for Pyridine Ring Functionalization

Reaction Type Reagents & Conditions Potential Modification Reference
Nucleophilic Aromatic Substitution Thiols, K₂CO₃, DMF (on a 3-nitro analogue) Introduction of thioether groups at the 3-position nih.gov

Diversification of Indole Substituents and Hybrid Systems

The indole nucleus of this compound offers numerous sites for modification, allowing for the creation of a vast library of analogues and hybrid molecules. The N-H of the indole can be readily substituted, and the benzene (B151609) portion of the indole ring can be functionalized using various electrophilic substitution or cross-coupling reactions.

Cross-coupling reactions are particularly effective for creating substituted indole derivatives. mdpi.com For example, after iodination of the indole ring at a specific position (e.g., position 3, though for diversification of the title compound, other positions like 5 or 6 would be targeted), a variety of substituents can be introduced via Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. mdpi.com This enables the attachment of alkynyl, aryl, vinyl, and other groups to the indole core.

Furthermore, divergent synthetic strategies can be employed to generate libraries of structurally complex, natural product-like compounds from a common indole-based starting material. nih.gov These strategies often involve systematic ring-distortion pathways, including ring cleavage, rearrangement, and fusion reactions, to create novel scaffolds. nih.gov

The development of hybrid systems, where the indolylnicotinonitrile scaffold is linked to another bioactive moiety, is a common strategy in medicinal chemistry. One-pot syntheses have been developed to create indole-pyrrole hybrids through cycloaddition reactions. rsc.org For example, a [3+2] cycloaddition between 3-cyanoacetyl indoles and 1,2-diaza-1,3-dienes can produce multifunctionalized indole-pyrrole hybrids. rsc.org This concept can be extended to link the this compound core to other heterocyclic systems like thiazoles, pyrazoles, or triazoles. researchgate.net

The table below summarizes methods for diversifying the indole moiety.

Table 3: Methods for Indole Moiety Diversification

Method Approach Example Reaction Resulting Structures Reference
N-Alkylation/Arylation Deprotonation (e.g., NaH) followed by reaction with an alkyl or aryl halide. N-propargylation using propargyl bromide. N-substituted indole derivatives. mdpi.com
Cross-Coupling Iodination of the indole ring followed by Pd-catalyzed reactions. Suzuki coupling with arylboronic acids. Aryl-substituted indole derivatives. mdpi.com
Hybrid Synthesis One-pot cycloaddition or condensation reactions. [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. Indole-pyrrole hybrid systems. rsc.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-Cyanoacetyl indole
2,2,6,6-Tetramethylpiperidine (TMP)
Arylglyoxal monohydrate
2-Amino-1,4-naphthoquinone
Indole
Pyridine-2-carboxaldehyde
Thiol
Potassium carbonate
N,N-Dimethylformamide (DMF)
1,2-Diaza-1,3-diene
Thiazole
Pyrazole
Triazole
2,2-Dimethylindan-5-oyl chloride
Arylboronic acid
Propargyl bromide

Mechanistic Investigations of Biological Activities of 2 1h Indol 3 Yl Nicotinonitrile Derivatives

Antiproliferative and Antitumor Mechanisms

The anticancer properties of 2-(1H-indol-3-yl)-nicotinonitrile derivatives are a significant area of study, with research pointing to several key mechanisms through which these compounds inhibit cancer cell growth and induce cell death.

Apoptosis Induction Pathways

Derivatives of this compound have been shown to trigger apoptosis, or programmed cell death, in cancer cells through various signaling pathways. One notable mechanism involves the p53 tumor suppressor protein. For instance, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been found to induce both intrinsic and extrinsic apoptotic pathways mediated by p53 in HCT116 colon carcinoma cells. nih.govresearchgate.net This suggests that these compounds can activate the cell's natural defense against tumor formation.

The process of apoptosis is often executed by a family of proteases called caspases. Studies have demonstrated that certain indole (B1671886) derivatives can activate these key enzymes. For example, some compounds have been shown to induce the activation of caspase-3 and caspase-8. researchgate.netnih.gov The activation of caspase-8 points to the involvement of the extrinsic apoptotic pathway, which is initiated by external death signals. nih.gov Furthermore, the activation of caspase-9 has also been observed, indicating the engagement of the intrinsic, or mitochondrial, pathway. researchgate.net The ability of these compounds to activate multiple caspase cascades highlights their robust pro-apoptotic activity.

Kinase Inhibition Profiles

Kinases are crucial regulators of cell cycle progression and signaling, and their dysregulation is a common feature of cancer. Derivatives of this compound have been identified as inhibitors of specific kinases, contributing to their anticancer effects. A prominent target is Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. nih.govnih.gov

Research on indirubin, a bis-indole alkaloid, and its derivatives has shown that they are potent and selective inhibitors of CDKs. nih.gov Specifically, indirubin-3'-monoxime (B1671880) has been demonstrated to inhibit CDK1/cyclin B kinase activity in human tumor cells. nih.gov This inhibition leads to a halt in the cell cycle, preventing cancer cells from dividing and proliferating. nih.govnih.gov The dose-dependent inhibition of CDK1 activity in tumor cells by these derivatives underscores their potential as targeted anticancer agents. nih.gov

Cell Cycle Modulation

By interfering with key regulatory proteins, this compound derivatives can modulate the cell cycle, leading to arrest at specific phases and preventing the proliferation of cancer cells. researchgate.netmdpi.com

Studies have shown that treatment with certain indole derivatives can cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.netmdpi.com This arrest is often accompanied by changes in the levels of important cell cycle regulatory molecules. For example, treatment with the curcumin (B1669340) analog HO-3867, which shares structural similarities with some indole derivatives, resulted in the upregulation of p53 and p21, and the downregulation of CDK2 and cyclin A. researchgate.net Similarly, indirubin-3'-monoxime has been observed to arrest cells in both the G1/G0 and G2/M phases of the cell cycle. nih.gov This modulation of the cell cycle machinery is a critical aspect of the antiproliferative activity of these compounds.

Antimicrobial Mechanisms

In addition to their anticancer properties, derivatives of this compound have demonstrated promising antimicrobial activity against a range of pathogens.

Antibacterial Action

The antibacterial effects of these indole derivatives have been observed against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity of these compounds appears to be related to their lipophilicity, which can be adjusted by modifying the length of the hydrocarbon chains in their structure. nih.gov

Molecular docking studies have provided insights into the potential mechanisms of antibacterial action. For some derivatives, it is proposed that they may inhibit essential bacterial enzymes. For instance, docking studies have suggested that the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, could be responsible for the antibacterial activity of certain methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates. nih.gov

Antifungal Action

Derivatives of this compound have also exhibited potent antifungal activity, particularly against Candida species. nih.govnih.govnih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of fungal-specific enzymes.

A key target for antifungal indole derivatives is lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govnih.gov Molecular docking studies have shown that some 2-aryl-3-azolyl-1-indolyl-propan-2-ols can bind to the active site of Candida albicans CYP51, which is consistent with their observed antifungal activity. nih.gov The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

Antimycobacterial Action

Derivatives of this compound represent a promising avenue in the quest for novel antimycobacterial agents. Research into related indole-containing compounds suggests several potential mechanisms of action against Mycobacterium tuberculosis. One key strategy involves the inhibition of essential cellular processes. For instance, some indole-2-carboxamides have been identified as inhibitors of MmpL3, a crucial transporter protein responsible for moving mycolic acids to the mycobacterial cell envelope, a vital component of the bacterium's protective outer layer. mdpi.com

Furthermore, the structural motif of indole is present in compounds that can act as prodrugs, requiring activation by mycobacterial enzymes to exert their effect. Another potential mechanism is the inhibition of cell wall synthesis, a pathway targeted by several existing antitubercular drugs. nih.gov Studies on polycyclic amine derivatives, which share some structural similarities, have pointed towards the inhibition of cell wall synthesis as a likely mode of action. nih.gov The lipophilicity of these compounds also appears to play a role in their antimycobacterial efficacy, with increased lipophilicity correlating with enhanced activity in some series of derivatives. researchgate.net

While direct mechanistic studies on this compound are still emerging, the established antimycobacterial potential of the broader indole class provides a strong rationale for its investigation. The table below summarizes the minimum inhibitory concentrations (MIC) for selected indole derivatives against M. tuberculosis.

Compound/DerivativeTarget/Putative MechanismMIC (µg/mL) against M. tuberculosis H37Rv
Indole-2-carboxamide 10 (cyclooctyl)MmpL3 Inhibition0.39 mdpi.com
Indole-2-carboxamide 6 (3-ethyl adamantyl)MmpL3 Inhibition1.25 mdpi.com
Polycyclic amine derivative 15 Inhibition of cell wall synthesis9.6 µM nih.gov
Quinolone derivative 6b21 Not specified0.9 (against MDR-TB) rsc.org

Antiviral Mechanisms (e.g., Respiratory Syncytial Virus Replication Inhibition)

Derivatives of this compound have demonstrated notable efficacy against respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections. nih.gov The antiviral action of these compounds is multifaceted, targeting different stages of the viral life cycle.

A key mechanism of action for some this compound derivatives is the inhibition of viral membrane fusion. This process is critical for the virus to enter the host cell. Studies on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives have shown that certain compounds, such as 4-49 C, act as inhibitors of membrane fusion. nih.gov These inhibitors are thought to interfere with the conformational changes in the RSV fusion (F) protein that are necessary for the merging of the viral envelope with the host cell membrane. nih.gov By blocking this initial step, the virus is prevented from delivering its genetic material into the cell, thereby halting the infection at its outset. nih.gov A new class of indole derivatives has also been identified as potent RSV fusion inhibitors, with structure-activity relationship (SAR) studies revealing that specific substitutions on the indole scaffold are crucial for their anti-RSV activity. nih.gov

In addition to blocking viral entry, derivatives of this compound can also disrupt the replication and transcription of the viral genome once it has entered the host cell. The derivative 1-HB-63, a 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide, has been shown to function at this later stage of the RSV infection cycle. nih.gov This suggests that the compound interferes with the viral RNA polymerase complex, which is responsible for synthesizing new viral genomes and messenger RNAs (mRNAs). A triazole-oxadiazole derivative, triazole-1, was also found to inhibit RSV replication by targeting the viral L protein, the RNA polymerase responsible for both transcription and replication. nih.gov The table below presents the in vitro anti-RSV activity of selected indole derivatives.

Compound DerivativeMechanism of ActionEC₅₀ (µM) against RSV
4-49 C Membrane Fusion InhibitionNot specified nih.gov
1-HB-63 Genome Replication/Transcription InhibitionNot specified nih.gov
Indole derivative 7c Fusion Inhibition0.018 nih.gov
Indole derivative 7h Fusion Inhibition0.009 nih.gov
Triazole-1 Replication Inhibition (L protein)~1 nih.gov

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound derivatives are linked to their ability to modulate key signaling pathways involved in the inflammatory response. One such derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has been shown to exert its anti-inflammatory effects through the soluble guanylate cyclase (sGC)-nitric oxide (NO)/cytokine pathway. nih.gov

This compound was found to reduce leukocyte migration in a carrageenan-induced peritonitis model. nih.gov Mechanistic studies indicated that the anti-inflammatory effect of JR19 involves the modulation of nitric oxide (NO) levels. nih.gov Furthermore, JR19 significantly decreased the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), IL-17, and interferon-gamma (IFN-γ). nih.gov The reversal of these effects in the presence of an inhibitor of nitric oxide synthase (NOS) supports a NO-dependent anti-inflammatory mechanism. nih.gov The table below shows the effect of JR19 on leukocyte migration and pro-inflammatory cytokine levels.

TreatmentLeukocyte Migration Reduction (%)Reduction in TNF-α levelsReduction in IL-6 levels
JR19 (10 mg/kg)59SignificantSignificant
JR19 (20 mg/kg)52Not specifiedNot specified

Neuroprotective Mechanisms

Indole-based compounds have shown considerable promise in the field of neuroprotection, with mechanisms often intertwined with their antioxidant and anti-inflammatory properties. While specific mechanistic studies on this compound are limited, the broader class of indole derivatives is known to protect neuronal cells through various pathways.

A primary neuroprotective mechanism of indole derivatives is their ability to combat oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. By scavenging reactive oxygen species (ROS), these compounds can prevent lipid peroxidation, protein damage, and DNA mutations within neurons. Additionally, some indole derivatives have been shown to modulate neuroinflammation, a process increasingly recognized as a critical factor in the progression of neurodegenerative disorders. The anti-inflammatory actions of these compounds, similar to those described in section 3.4, can help to reduce the production of pro-inflammatory cytokines and other inflammatory mediators in the brain, thereby protecting neurons from inflammatory damage.

Antioxidant Activity Mechanisms

The antioxidant activity of this compound derivatives is a cornerstone of their therapeutic potential. The indole nucleus itself is a key contributor to this activity. The mechanisms through which these compounds exert their antioxidant effects are multifaceted and include direct radical scavenging and the modulation of cellular antioxidant defense systems.

One of the primary antioxidant mechanisms is the donation of a hydrogen atom from the indole nitrogen to neutralize free radicals, a process that is critical for halting radical chain reactions. nih.gov This is often referred to as a hydrogen atom transfer (HAT) mechanism. Alternatively, these compounds can participate in a single electron transfer (SET) mechanism. nih.gov Structure-activity relationship studies have shown that the nature and position of substituents on the indole ring can significantly influence the antioxidant capacity of these derivatives. nih.gov For example, certain substitutions at the C-3 position of the indole ring have been shown to enhance radical scavenging activity. researchgate.net

Structure Activity Relationship Sar Studies of 2 1h Indol 3 Yl Nicotinonitrile Analogues

Elucidation of Pharmacophore Features

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For 2-(1H-indol-3-yl)-nicotinonitrile analogues, the key pharmacophoric features generally include hydrogen bond donors and acceptors, and hydrophobic regions.

Ligand-based pharmacophore models can be generated using known active molecules. nih.gov These models help in identifying crucial chemical features such as hydrogen-bond acceptors and donors, and hydrophobic groups, and their spatial relationships that are vital for the molecule's inhibitory action. nih.gov For instance, a pharmacophore model might highlight the importance of two hydrogen-bond acceptors and two hydrogen-bond donors at specific distances from a hydrophobic center to enhance the inhibitory capacity of a compound. nih.gov

The indole (B1671886) nucleus itself is a significant pharmacophore in many biologically active compounds. nih.govmdpi.com The nitrogen atom's lone pair of electrons contributes to the aromatic system, influencing the molecule's stability and reactivity. nih.gov The indole scaffold can participate in various interactions, including hydrogen bonding via the N-H group and hydrophobic interactions with target proteins. mdpi.comnih.gov

The pyridine (B92270) ring, being a polar and ionizable aromatic system, often improves the pharmacokinetic properties of a lead molecule. ajrconline.org It can act as a hydrogen bond acceptor and its incorporation is a common strategy in drug discovery to enhance solubility and bioavailability. ajrconline.orgresearchgate.net

Impact of Substituents on Biological Potency and Selectivity

The introduction of different substituents at various positions on the this compound scaffold can significantly alter its biological potency and selectivity.

The indole ring is a common starting point for structural modifications. nih.gov The position and nature of substituents on this ring are critical for the biological activity of the resulting compounds. nih.gov

For many indole-containing compounds, substitutions at the C-5 position of the indole ring have been shown to enhance anti-tumor activity. nih.gov For example, in some series of indole derivatives, compounds with a substituent at the C-5 position were found to be more cytotoxic than those substituted at the C-6 position. nih.gov However, this is not a universal rule, as the optimal substitution pattern can vary depending on the specific biological target. In other cases, the order of activity for substituents on the indole ring was found to be 6-OCH₃ > 6-F > 6-Br > 5-OCH₃ > 6-Cl > 5-Cl > 5-H, indicating that both the type and position of the substituent are crucial. nih.gov

The electronic properties of the substituent at the 5-position can greatly influence activity. For instance, the introduction of a methoxy (B1213986) group (an electron-donating group) at the 5-position of tryptamine (B22526) derivatives can significantly increase their potency as serotonin (B10506) receptor agonists. wikipedia.org

Below is a table summarizing the effects of indole moiety substitutions from various studies:

Parent Compound Family Substitution Position Substituent Observed Effect on Biological Activity
Celastrol-indole derivativesC-5 vs. C-6VariousC-5 substitution generally more cytotoxic, but a C-6 substituted derivative showed high potency against human hepatocellular carcinoma. nih.gov
Oridonin-indole derivativesC-5 and C-6-OCH₃, -F, -Br, -ClActivity sequence: 6-OCH₃ > 6-F > 6-Br > 5-OCH₃ > 6-Cl > 5-Cl > 5-H. nih.gov
Tryptamine derivatives5-position-OCH₃Dramatically increased potency as a serotonin 5-HT₂ₐ receptor agonist. wikipedia.org
General Indole Synthesis5-position-CH₃Successful synthesis in high yield, indicating feasibility for creating analogues. luc.edu

Substitutions on the pyridine ring also play a pivotal role in modulating the biological activity of this compound analogues. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the attached carbon atoms more electrophilic and susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. researchgate.net

The nature and position of substituents on the pyridine ring can affect the molecule's basicity and its interaction with target proteins. acs.orgacs.org For example, in a study of epibatidine (B1211577) analogues, substitutions on the 2'-pyridine ring significantly impacted affinity and efficacy at neuronal nicotinic receptors. nih.gov A fluoro substitution led to greater affinity for β2-containing receptors, while a bromo substitution also conferred selectivity for β2 over β4-containing receptors. nih.gov

The incorporation of a pyridine nucleus is a well-established strategy in medicinal chemistry to improve the properties of drug candidates. ajrconline.orgresearchgate.net Pyridine derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.gov

The following table illustrates the impact of pyridine ring substitutions in different compound series:

Parent Compound Family Substitution Position(s) Substituent(s) Observed Effect on Biological Activity/Properties
Epibatidine analogues2'-pyridine ring-F, -BrAltered affinity and efficacy at neuronal nicotinic receptors, with substituents conferring subtype selectivity. nih.gov
Nicotinic acid benzylidene hydrazidesNot specified-NO₂, dimethoxyMost active against tested microbial strains. nih.gov
General Pyridine DerivativesC2, C4Not specifiedPrimary positions for nucleophilic substitution due to the electron-withdrawing effect of the nitrogen atom. researchgate.net

The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry and is present in over 30 approved drugs. nih.govnih.gov It is a strong hydrogen bond acceptor and its small, polar nature allows it to act as a bioisostere for hydroxyl and carboxyl groups. nih.govnih.gov The nitrile's nitrogen can form hydrogen bonds with amino acid residues or with water molecules within a protein's binding site. nih.gov

In many cases, the nitrile group is metabolically stable and passes through the body unchanged. nih.gov Its strong electron-withdrawing properties can influence the electronic character of the entire molecule, facilitating non-specific dipole interactions with amino acids and metal ions. nih.gov

The nitrile group can also be a bioisosteric replacement for a halogen. nih.gov It mimics the polarization of halides and, being smaller than bromine or iodine, can sometimes achieve better contact with the amino acids in a binding pocket. nih.gov In some instances, the nitrile group can participate in covalent bond formation with the target, as seen with vildagliptin, where it forms a reversible covalent bond with a serine residue in the active site of dipeptidyl peptidase-4. nih.gov

The table below highlights the various roles of the nitrile group in bioactive molecules:

Role of Nitrile Group Description Example Application
Hydrogen Bond AcceptorThe nitrogen atom of the nitrile group can accept hydrogen bonds from donor groups on the target protein. nih.govCommon interaction mode in many nitrile-containing drugs.
BioisostereCan act as a replacement for hydroxyl, carboxyl, or halogen groups. nih.govnih.govReplacing a glycoside with a nitrile in an etoposide (B1684455) analogue led to significantly higher efficacy. nih.gov
Metabolic StabilityGenerally robust and not readily metabolized. nih.govThe nitrile group in most drugs remains intact during metabolism. nih.gov
Covalent BondingCan form reversible covalent bonds with certain amino acid residues in the target's active site. nih.govVildagliptin's nitrile group forms a covalent imidate adduct with a serine residue. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound analogues helps to identify the low-energy, biologically active conformations.

In some indole derivatives, two crystallographically independent molecules can exist in the asymmetric unit, sometimes oriented nearly perpendicular to each other. nih.gov This indicates that the molecule can adopt different stable conformations. Understanding the preferred conformation for binding to a specific target is essential for designing more potent and selective inhibitors.

Ligand-Target Interaction Profiling

Identifying the specific interactions between a ligand (the drug molecule) and its protein target is fundamental to understanding its mechanism of action and for rational drug design. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For indole-based compounds, the indole N-H group often acts as a hydrogen bond donor. nih.gov The fused benzene (B151609) ring of the indole can engage in hydrophobic interactions with lipophilic pockets in the binding site. nih.gov The pyridine ring can also participate in hydrogen bonding and other polar interactions. ajrconline.org

Docking studies are computational techniques used to predict the binding mode of a ligand to its target protein. mdpi.comnih.gov For example, docking simulations of indole-based tubulin inhibitors have shown that the indole scaffold plays a crucial role in interacting with the colchicine (B1669291) binding site. mdpi.com These studies can reveal key interactions, such as hydrogen bonds between the methoxy groups of a trimethoxyphenyl (TMP) group and cysteine residues, and hydrophobic interactions between the indole and various leucine (B10760876) and methionine residues. mdpi.com

The table below lists some of the key interactions observed for indole-based ligands with their targets:

Ligand Moiety Type of Interaction Interacting Residues/Sites
Indole N-HHydrogen Bond DonorHydrogen bond acceptor sites on the protein. nih.gov
Indole Ring SystemHydrophobic InteractionsLipophilic pockets (e.g., L₁, L₂, LDi). nih.gov
Pyridine RingHydrogen Bonding, Polar InteractionsPolar amino acid residues. ajrconline.org
Substituents (e.g., methoxy)Hydrogen BondingCysteine residues. mdpi.com

By systematically studying these structure-activity relationships, researchers can fine-tune the structure of this compound to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

Pharmacological Evaluation and Preclinical Assessment of 2 1h Indol 3 Yl Nicotinonitrile Compounds

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical early step in drug discovery used to identify the biological targets of a compound and its effects at a cellular level. mdpi.com For derivatives of 2-(1H-Indol-3-yl)-nicotinonitrile, these studies have centered on identifying specific enzyme interactions and evaluating their effects on cancer cell lines.

Target Specificity and Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. mdpi.com Research into analogues of this compound has revealed several potential protein targets.

Notably, certain thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives, which share the nicotinonitrile core, have been identified as potent inhibitors of Protein Kinase C theta (PKCθ). One such analogue demonstrated an IC₅₀ value of 16 nM for PKCθ inhibition. nih.gov While it showed moderate activity against PKCδ (IC₅₀ = 130 nM), it was significantly less active against other kinases like Lyn, indicating a degree of selectivity. nih.gov

Other indole-based structures have been evaluated against different enzyme classes. Synthetic indole-5,6-dicarbonitrile derivatives have been identified as potent inhibitors of both monoamine oxidase (MAO) A and B. nih.gov Specifically, pyrrolo[3,4-f]indole-5,7-dione derivatives, which are structurally related, showed inhibitory activity against MAO-A and MAO-B with IC₅₀ values of 0.250 µM and 0.581 µM, respectively. nih.gov Furthermore, recent studies have highlighted novel indole (B1671886) derivatives as highly potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), with one compound showing an IC₅₀ of 0.050 μM. nih.gov

Cell-Based Assays (e.g., Cytotoxicity, Antiproliferation)

Cell-based assays are fundamental for determining the potential of a compound to halt the proliferation of or kill cancer cells. A number of indole-nicotinonitrile analogues and related indole derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines.

One study found that a 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile derivative inhibited PKCθ with an IC₅₀ of 16 nM. nih.gov Other research has focused on the broader anticancer effects. For instance, a novel indole derivative targeting LSD1 not only inhibited the enzyme but also displayed potent antiproliferative effects against A549 lung cancer cells with an IC₅₀ value of 0.74 μM. nih.gov Another indole-containing hybrid, derived from millepachine, showed powerful cytotoxicity against multiple human cancer cell lines, with mechanistic studies indicating it induces cell-cycle arrest at the G2/M phase and inhibits tubulin polymerization. mdpi.com

The table below summarizes the in vitro antiproliferative activity of various indole derivatives, highlighting their efficacy against different cancer cell lines.

Compound Class/DerivativeCell LineMeasurementValue (μM)
LSD1 Inhibitor (Indole Derivative)A549 (Lung Cancer)IC₅₀0.74 nih.gov
Pyrrolo[3,4-f]indole-5,7-dioneMAO-A (Enzyme Assay)IC₅₀0.250 nih.gov
Pyrrolo[3,4-f]indole-5,7-dioneMAO-B (Enzyme Assay)IC₅₀0.581 nih.gov
7-methoxy-indolizine analogue (5i)MDR-MTB (Anti-TB)MIC16 nih.gov
7-methoxy-indolizine analogue (5j)MDR-MTB (Anti-TB)MIC16 nih.gov

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

In Vivo Pharmacodynamic Studies

Pharmacodynamic studies in living organisms are essential to confirm that a compound engages its target and elicits the desired biological response.

Dose-Response Relationships

Investigating the relationship between the dose of a drug and its effect is fundamental to preclinical development. For indole derivatives, in vivo studies have demonstrated clear dose-response relationships. In a xenograft model using MGC-803 cells, an indole derivative targeting tubulin showed significant tumor growth inhibition of 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively. nih.gov Similarly, for α-Ethyltryptamine (αET), a related tryptamine (B22526), in vivo studies in mice showed a significant head-twitch response, a behavioral proxy for serotonergic activity, only at a 5 mg/kg dose compared to lower doses or a vehicle control. wikipedia.org

Mechanism-Based Pharmacodynamic Markers

Mechanism-based pharmacodynamic markers are measurable indicators that confirm a drug is interacting with its intended target and pathway in vivo. Studies on the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) have provided excellent examples of this. When used as a chemoprotective agent against cisplatin-induced organ damage, MMINA treatment reversed the increase in nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative stress. nih.gov Concurrently, it increased the activity of the antioxidant enzymes glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.gov Furthermore, MMINA treatment led to a significant decrease in the population of CD4+COX-2, STAT3, and TNF-α positive cells in whole blood, indicating a modulation of inflammatory pathways. nih.gov

Preclinical Assessment of Efficacy in Relevant Disease Models

The ultimate goal of preclinical research is to assess whether a drug candidate is effective in a living system that mimics a human disease. Indole derivatives have shown efficacy in various preclinical models.

In an A549 lung cancer xenograft model, an indole-based LSD1 inhibitor demonstrated a strong antitumor effect. nih.gov Another indole derivative targeting tubulin was effective in a mouse xenograft model of MGC-803 cells, significantly inhibiting tumor growth without notable toxicity. nih.gov Beyond cancer, the indole derivative MMINA showed significant protective efficacy in a rodent model of cisplatin-induced organ damage. nih.gov By mitigating oxidative stress and inflammation, MMINA demonstrated a clear chemoprotective effect in the liver, kidney, heart, and brain, highlighting its potential utility in a toxicity disease model. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 2 1h Indol 3 Yl Nicotinonitrile

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding mode and affinity. The indole (B1671886) scaffold is recognized as a "privileged group" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov

Given the structural features of 2-(1H-Indol-3-yl)-nicotinonitrile, several protein families emerge as potential targets for molecular docking studies. Indole-based structures are common in approved kinase inhibitors, which typically bind to the ATP-binding site of the kinase. mdpi.com They are also known to act as tubulin polymerization inhibitors by interacting with the colchicine-binding site, and as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.govnih.gov

Potential Protein Target Function Common Binding Site PDB ID Example
Cyclin-Dependent Kinase 6 (CDK6)Cell Cycle RegulationATP-binding pocket2EUF
TubulinCytoskeleton FormationColchicine-binding site1SA0
Indoleamine 2,3-dioxygenase 1 (IDO1)Tryptophan MetabolismHeme-containing active site5D2Z

This table presents potential protein targets for this compound based on activities of similar indole-containing compounds.

Receptor-Ligand Interaction Analysis

The analysis of receptor-ligand interactions elucidates the specific molecular forces that stabilize the binding of a ligand to its target protein. For this compound, several key interactions can be anticipated based on its chemical structure.

Hydrogen Bonds: The indole ring contains a nitrogen atom (N-H) that can act as a hydrogen bond donor. The nitrogen atom in the pyridine (B92270) ring and the nitrile group can both act as hydrogen bond acceptors. In kinase inhibition, for example, ligands often form crucial hydrogen bonds with the "hinge" region of the ATP-binding site. mdpi.com Similarly, interactions with residues like Cysβ241 are important in the colchicine-binding site of tubulin. nih.gov

π-π Stacking: The aromatic systems of the indole and pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. This is a common feature in the binding of inhibitors to IDO1, where the indole ring of a ligand can stack with tryptophan residues. nih.gov

Identification of Key Binding Sites

Identifying the precise binding site is fundamental to understanding a compound's mechanism of action.

Kinase ATP-Binding Site: Many kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as adenosine (B11128) triphosphate. The 2-(1H-indol-3-yl) portion of the molecule could occupy the adenine-binding region, while the nicotinonitrile part could extend into adjacent hydrophobic regions. mdpi.com

Tubulin Colchicine-Binding Site: For tubulin inhibitors, the indole ring could occupy a position analogous to the A or B ring of colchicine (B1669291). Docking studies of other indole-based inhibitors show the indole nucleus fitting into a hydrophobic pocket formed by residues such as Leuβ248, Leuβ255, and Metβ259. nih.gov

IDO1 Active Site: The active site of IDO1 contains a heme group. Inhibitors often coordinate with the heme iron or interact with nearby residues. The indole ring of this compound could mimic the natural substrate, tryptophan, while the nicotinonitrile substituent could form specific interactions with residues like Ser167 or Arg211, depending on its orientation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models are powerful predictive tools in drug design, allowing for the estimation of activity for novel, unsynthesized compounds and providing insight into the structural features that govern potency. nih.gov

Developing a QSAR model for a series of analogues of this compound would involve synthesizing a library of related compounds, evaluating their biological activity against a specific target, and then correlating this activity with calculated molecular descriptors. nih.gov

2D and 3D QSAR Models for Activity Prediction

Both 2D and 3D QSAR models can be developed to predict biological activity.

2D QSAR: These models use descriptors calculated from the 2D representation of the molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP, polar surface area). For a series of indole derivatives, these models can effectively capture the influence of different substituents on activity. jocpr.com

3D QSAR: These models utilize information from the 3D conformation of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules. These models can provide a more detailed, three-dimensional understanding of the structural requirements for optimal interaction with the target receptor.

The general process involves aligning the set of molecules, calculating the interaction fields, and using statistical methods like Partial Least Squares (PLS) to derive a predictive model. The reliability of such models is assessed through rigorous internal and external validation techniques, including cross-validation (q²) and prediction for an external test set (r²_pred). nih.gov

QSAR Model Development Component Description Example from Literature for Heterocyclic Compounds
Dataset A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values).A set of 30-100 indole or isatin (B1672199) derivatives. nih.govnih.gov
Molecular Descriptors Numerical values representing chemical properties (e.g., electronic, steric, hydrophobic, topological).Topological indices, solvent-accessible surface area, dipole moment. nih.gov
Statistical Method Algorithm to correlate descriptors with activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning (e.g., Artificial Neural Networks). nih.govnih.gov
Validation Statistical assessment of the model's robustness and predictive power.Leave-one-out cross-validation (q²), external validation (R²), Y-scrambling. nih.gov

This table outlines the typical components and methodologies for building a QSAR model for a class of compounds like this compound derivatives, based on established practices.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

In silico ADMET prediction is a crucial step in early-stage drug discovery, aiming to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. Various computational models and software can predict these properties based on a molecule's structure.

For this compound, its basic physicochemical properties can be calculated from its structure (Molecular Formula: C₁₄H₉N₃, Molecular Weight: 219.24 g/mol ). nih.gov These values are the foundation for many ADMET predictions, including adherence to guidelines like Lipinski's Rule of Five, which assesses drug-likeness and potential for good oral absorption.

Analysis of Metabolic Stability and Toxicity Liabilities

Metabolic Stability: The indole ring is susceptible to metabolism by Cytochrome P450 (CYP) enzymes, primarily through oxidation at various positions on the ring. The nicotinonitrile moiety may also undergo metabolic transformations. Predicting which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are most likely to metabolize the compound is important for anticipating drug-drug interactions.

Toxicity Liabilities: Computational tools can screen for potential toxicity risks.

Hepatotoxicity: The potential for a compound to cause liver damage is a major concern. Models can predict this risk based on structural alerts and physicochemical properties.

Mutagenicity: In silico systems can predict the outcome of an Ames test, flagging compounds that may be mutagenic.

Cardiotoxicity: A key risk is the blockade of the hERG potassium ion channel, which can lead to fatal cardiac arrhythmias. QSAR models are widely used to predict a compound's hERG liability.

Immunotoxicity: While less commonly predicted by standard software, potential immunotoxic effects can sometimes be inferred from a compound's known targets or structural similarity to known immunomodulators.

ADMET Property Predicted Profile for this compound Basis of Prediction
Molecular Weight 219.24 g/mol Calculation from molecular formula. nih.gov
logP (Lipophilicity) ~2.4XLogP3 prediction. nih.gov
Oral Bioavailability Likely goodAdheres to Lipinski's Rule of Five (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
Metabolism Potential for CYP-mediated oxidation of the indole ring.Known metabolic pathways for indole-containing compounds.
hERG Inhibition To be determined by specific QSAR models.A common liability for nitrogen-containing heterocyclic compounds.
Mutagenicity (Ames) Likely non-mutagenic.General prediction for this class, but requires specific models (e.g., based on structural alerts).

This table provides a summary of predicted ADMET properties for this compound based on its structure and general computational models.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules, offering insights into their flexibility and intermolecular interactions. For a molecule like this compound, which possesses multiple rotatable bonds, MD simulations can elucidate its conformational landscape and the dynamics of its interactions with biological targets. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the principles and applications can be understood from studies on related indole and nicotinonitrile-containing compounds. nih.govresearchgate.netnih.gov

MD simulations of analogous compounds, such as other nicotinonitrile derivatives, have been used to confirm stable interactions with enzymes. researchgate.net For instance, simulations can track the root mean square deviation (RMSD) to assess the stability of a ligand-protein complex over time, with stable interactions being a key indicator of potential biological activity. researchgate.net Furthermore, root mean square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the molecule and the protein, revealing which residues are most affected by the binding of the ligand. researchgate.net

In the context of drug design and discovery, MD simulations can be employed to refine the binding poses of this compound obtained from molecular docking studies. These simulations can provide a more dynamic and realistic picture of the binding event, taking into account the flexibility of both the ligand and the target protein. This can lead to a more accurate prediction of binding affinities and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition.

Detailed Research Findings from Analogous Systems

Studies on related heterocyclic compounds provide a framework for the type of data and insights that can be garnered from MD simulations. For example, in simulations of other potential enzyme inhibitors, key analyses include the stability of the ligand within the binding pocket and the persistence of crucial intermolecular interactions over the simulation time. mdpi.com

A typical MD simulation study on a compound like this compound complexed with a target protein would involve several analytical steps. The RMSD of the protein-ligand complex would be monitored to ensure the system has reached equilibrium. The RMSF of individual amino acid residues would be calculated to identify regions of the protein that are significantly affected by the ligand's presence. Furthermore, a detailed analysis of the hydrogen bond network between the ligand and the protein over time provides a quantitative measure of the stability of key interactions.

The following data tables are representative of the types of findings that could be generated from an MD simulation study of this compound, based on methodologies applied to similar molecules.

Table 1: Representative Root Mean Square Deviation (RMSD) Data for a Simulated this compound-Protein Complex

Simulation Time (ns)RMSD of Protein Backbone (Å)RMSD of Ligand (Å)
00.000.00
101.520.85
201.891.10
302.151.25
402.201.30
502.251.32
602.231.28
702.261.35
802.281.33
902.301.36
1002.291.34

This table illustrates the progression of RMSD for both the protein backbone and the ligand over a 100-nanosecond simulation. The plateauing of the RMSD values towards the end of the simulation would suggest that the complex has reached a stable conformation.

Table 2: Representative Hydrogen Bond Occupancy for this compound with Key Active Site Residues

Interacting Atoms (Ligand - Residue)Average Distance (Å)Occupancy (%)
Indole N-H --- O (ASP 121)2.8585.2
Nicotinonitrile N --- H-N (LYS 85)3.0175.6
Indole N-H --- O (SER 123)3.1045.3

This table presents a hypothetical summary of the most persistent hydrogen bonds formed between this compound and amino acid residues in a target's active site. High occupancy indicates a stable and significant interaction.

Future Directions and Translational Research for 2 1h Indol 3 Yl Nicotinonitrile Derivatives

Optimization Strategies for Improved Bioactivity and Pharmacological Profiles

The indole (B1671886) nucleus and nicotinonitrile moiety are key pharmacophores that contribute to the diverse biological activities of these derivatives. nih.govekb.eg Optimization strategies are centered on modifying these core structures to enhance potency, selectivity, and pharmacokinetic properties.

One key approach involves the strategic introduction of various substituents on both the indole and nicotinonitrile rings. For instance, the substitution pattern on the indole ring can significantly influence the compound's interaction with biological targets. Researchers are exploring the introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the indole ring and thereby enhance binding affinity. mdpi.com

Similarly, modifications to the nicotinonitrile part of the molecule are being investigated. The cyano group, a key feature of nicotinonitriles, can be a target for bioisosteric replacement to improve metabolic stability and reduce potential toxicity. Furthermore, the synthesis of hybrid molecules that combine the 2-(1H-indol-3-yl)-nicotinonitrile scaffold with other known pharmacophores is a promising strategy to develop compounds with dual or synergistic activities. researchgate.net This approach of molecular association aims to produce an additive or synergistic action and potentially a broader spectrum of activity. nih.gov

Table 1: Examples of Optimization Strategies

Strategy Rationale Potential Outcome
Substitution on Indole Ring Modulate electronic properties and steric interactions. Enhanced binding affinity and selectivity.
Bioisosteric Replacement of Cyano Group Improve metabolic stability and reduce toxicity. Improved pharmacokinetic profile.
Hybrid Molecule Synthesis Combine with other pharmacophores. Dual or synergistic biological activities.
Introduction of Flexible Linkers Optimize orientation within binding pockets. Increased potency.

Development of Novel Therapeutic Agents Based on the Scaffold

The versatility of the this compound scaffold has led to its exploration in the development of various therapeutic agents. nih.govmdpi.com The indole scaffold itself is present in numerous marketed drugs and natural products, highlighting its therapeutic potential. nih.govnih.gov

One of the most promising areas is in the development of anticancer agents. Indole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy. mdpi.com Researchers are designing and synthesizing novel this compound derivatives with the aim of developing potent and selective anticancer drugs with improved efficacy and reduced side effects. mdpi.com

Furthermore, the scaffold is being investigated for its potential in treating other diseases. For example, derivatives are being evaluated for their activity against neurodegenerative diseases, infectious diseases, and inflammatory disorders. The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of its properties to target specific biological pathways implicated in these conditions. nih.govnih.gov

Exploration of New Biological Targets and Disease Indications

A key area of future research is the identification of novel biological targets for this compound derivatives. Modern drug discovery approaches, including computational methods, can help identify potential protein targets for these compounds. researchgate.net

Researchers are actively exploring the interaction of these derivatives with a variety of enzymes and receptors. For instance, some indole derivatives have shown inhibitory activity against enzymes like dihydrofolate reductase and enoyl ACP reductase, which are crucial for the survival of certain pathogens. nih.gov This opens up avenues for the development of new antimicrobial agents. nih.gov

The exploration of new disease indications is another exciting frontier. The complex and multifactorial nature of many diseases necessitates the development of drugs with novel mechanisms of action. researchgate.net The unique structural features of this compound derivatives make them ideal candidates for screening against a wide range of disease models, potentially leading to the discovery of new therapeutic applications. researchgate.net

Advancements in Green Chemistry for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. ijrar.orgresearchgate.netalliedacademies.org This is particularly relevant for the production of this compound and its derivatives.

Researchers are developing more sustainable synthetic routes that utilize environmentally benign solvents, such as water or supercritical CO2, and reduce the use of hazardous reagents. jocpr.com Microwave-assisted synthesis is one such green technique that can significantly reduce reaction times and energy consumption. researchgate.net

The use of catalysts, particularly recyclable ones, is another cornerstone of green chemistry. researchgate.net Catalytic methods can improve the efficiency and selectivity of reactions, leading to higher yields and less waste. ijrar.orgresearchgate.net Efforts are underway to develop catalytic systems for the key bond-forming reactions in the synthesis of the this compound scaffold. researchgate.net These advancements not only make the synthesis more environmentally friendly but can also lead to more cost-effective production processes. jocpr.com

Table 2: Green Chemistry Approaches in Synthesis

Approach Description Benefit
Use of Greener Solvents Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. jocpr.com Reduced environmental pollution and worker exposure to toxic chemicals. jocpr.com
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions. researchgate.net Shorter reaction times, increased yields, and reduced energy consumption. researchgate.net
Catalysis Employing catalysts to increase reaction efficiency and selectivity. ijrar.orgresearchgate.net Higher atom economy, less waste generation, and milder reaction conditions. researchgate.netjocpr.com
Renewable Feedstocks Utilizing starting materials derived from renewable sources. ijrar.orgresearchgate.net Reduced reliance on fossil fuels and a more sustainable chemical industry. ijrar.orgresearchgate.net

Clinical Potential and Translational Outlook

The ultimate goal of research into this compound derivatives is their translation into clinically effective therapies. While many of these compounds are still in the preclinical stages of development, the promising biological data generated so far suggests significant clinical potential.

The development of drug repurposing strategies, where existing drugs are investigated for new therapeutic uses, could accelerate the clinical translation of some derivatives. researchgate.net If a derivative shows a favorable safety profile in early studies, it could potentially be fast-tracked for evaluation in different disease contexts.

Continued interdisciplinary collaboration between medicinal chemists, biologists, and clinicians will be crucial for advancing these compounds through the drug development pipeline. The journey from a promising scaffold to a marketed drug is long and challenging, but the diverse therapeutic possibilities offered by this compound derivatives make them a compelling area for continued investigation.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-Indol-3-yl)-nicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 3-(1H-indol-3-yl)-3-oxopropanenitrile as a precursor. A study demonstrated that acidic tributyl phosphonium-based ionic liquids efficiently catalyze the formation of nicotinonitrile derivatives under mild conditions (Table 2 in ). Key factors include:
  • Catalyst choice : Ionic liquids enhance reaction rates and yields (e.g., 78–92% yields reported).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates.
  • Temperature control : Reactions conducted at 80–100°C minimize side products.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm indole and nitrile group integration. For example, the nitrile peak appears at ~110 ppm in 13^{13}C NMR.
  • X-ray diffraction (XRD) : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures. Ensure high-resolution data (>1.0 Å) for accurate bond-length analysis .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+: 234.0892).

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
  • HOMO-LUMO gaps : Indole’s electron-rich aromatic system lowers the LUMO energy, enhancing reactivity in charge-transfer interactions.
  • Charge distribution : The nitrile group withdraws electron density, polarizing the indole ring (Fig. 3 in ).

Advanced Research Questions

Q. What mechanisms explain the cytotoxic activity of this compound derivatives in cancer cell lines?

  • Methodological Answer : Studies on analogs (e.g., ACIN and AMIN) show cytotoxicity via:
  • Apoptosis induction : Caspase-3/7 activation and mitochondrial membrane depolarization.
  • Nanoparticle delivery : RGD-targeted chitosan nanoparticles enhance cellular uptake, reducing DU-145 prostate cancer cell viability by 70% compared to free drugs (Table 1 in ).
    Data Table : Cytotoxicity of ACIN and AMIN in cancer cell lines:
CompoundCell Line (IC50_{50}, μM)Ref.
ACINCCRF-CEM: 1.2 ± 0.3
DU-145: 2.8 ± 0.5
AMINCCRF-CEM: 0.9 ± 0.2
DU-145: 1.7 ± 0.4

Q. How can discrepancies in synthesis yields and bioactivity data across studies be resolved?

  • Methodological Answer :
  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
  • Cell-line variability : Use standardized assays (e.g., MTT) with matched passage numbers. For example, AMIN’s IC50_{50} varies by 30% between CCRF-CEM and DU-145 due to differential expression of drug transporters .
  • Crystallographic validation : Confirm compound purity via single-crystal XRD to rule out polymorphic interference .

Q. What structural modifications enhance the compound’s optical or electronic properties for material science applications?

  • Methodological Answer :
  • Fluorophore design : Substitution at the indole C5 position with electron-donating groups (e.g., -OCH3_3) shifts emission wavelengths. BITIAN, a derivative with a thiophene unit, shows a 50 nm red shift compared to the parent compound (Fig. 3 in ).
  • HOMO-LUMO engineering : Imidazole-fused derivatives localize electron density on the nitrile group, improving charge transport in organic semiconductors .

Q. How do solvent effects and pH influence the stability of this compound in biological assays?

  • Methodological Answer :
  • pH-dependent degradation : The nitrile group hydrolyzes to carboxylic acid in acidic conditions (pH < 4). Use buffered solutions (pH 7.4) for in vitro studies.
  • Solvent compatibility : DMSO stock solutions (>10 mM) prevent precipitation in aqueous media but may alter membrane permeability .

Contradictions and Future Directions

  • Synthesis Yield Discrepancies : While ionic liquid catalysts achieve >90% yields in small-scale reactions (), scaling to >10 mmol reduces efficiency (65–70%), likely due to heat transfer limitations.
  • Bioactivity Variability : Conflicting cytotoxicity data may arise from differences in nanoparticle formulation (e.g., PEGylation vs. non-PEGylated carriers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.